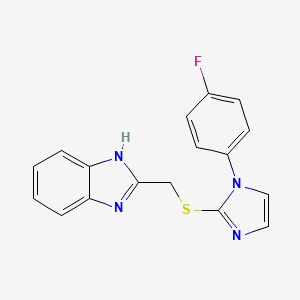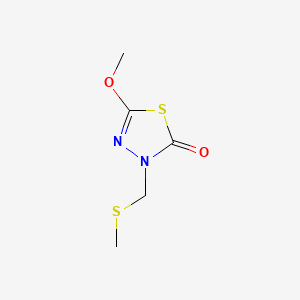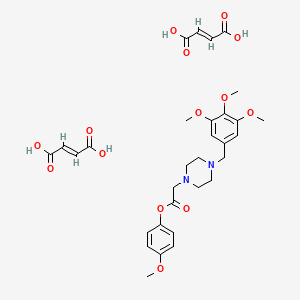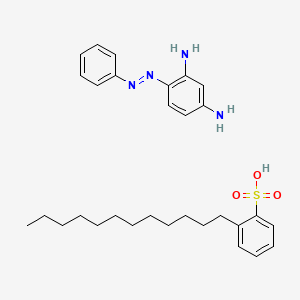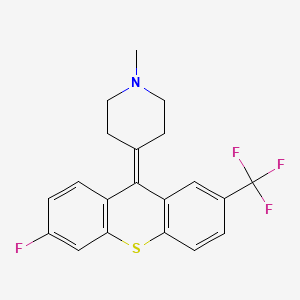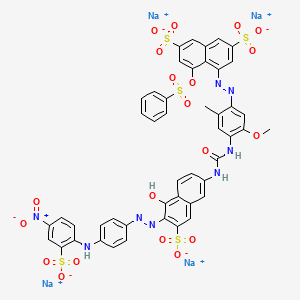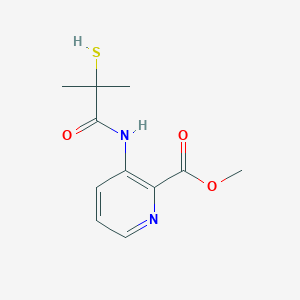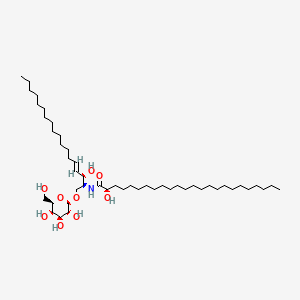
Phrenosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily found in the white matter of the brain and is composed of a fatty acid, sphingosine, and a sugar molecule, typically galactose . Phrenosin plays a crucial role in the structure and function of cell membranes in the nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phrenosin can be synthesized through various methods. One of the traditional methods involves the extraction from brain tissue using solvents like pyridine . The process includes several steps such as lipid extraction, purification, and crystallization. The reaction conditions often involve maintaining low temperatures to prevent degradation of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from animal brain tissues. The process is similar to laboratory methods but scaled up to handle larger quantities. Advanced techniques like chromatography are used for purification to ensure high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Phrenosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Phrenosin has several scientific research applications:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Plays a role in studying cell membrane structure and function, particularly in the nervous system.
Medicine: Investigated for its potential role in neurodegenerative diseases and as a biomarker for certain conditions.
Industry: Used in the production of specialized lipids and as a standard in analytical techniques
Mecanismo De Acción
Phrenosin exerts its effects primarily through its role in cell membrane structure. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and signaling pathways. The molecular targets include various membrane-bound receptors and enzymes involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Kerasin: Another cerebroside with similar structure but different fatty acid composition.
Sulfatides: Sulfur-containing cerebrosides with additional sulfate groups.
Gangliosides: Glycosphingolipids with more complex sugar chains and additional sialic acid residues.
Uniqueness
Phrenosin is unique due to its specific fatty acid composition and its predominant presence in the white matter of the brain. This makes it particularly important for studying the nervous system and related disorders.
Propiedades
Número CAS |
586-02-7 |
|---|---|
Fórmula molecular |
C48H93NO9 |
Peso molecular |
828.3 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1 |
Clave InChI |
ZXWQZGROTQMXME-DRXHHKTBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


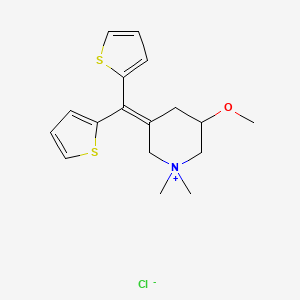
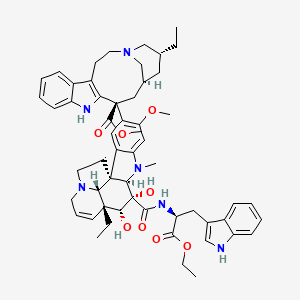
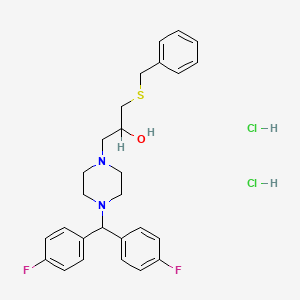
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
